![molecular formula C12H14O2S B043182 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione CAS No. 189501-33-5](/img/structure/B43182.png)

1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione often involves the arylated transformation of pentanedione derivatives. For example, 1-Phenyl-2,4-pentanedione can be prepared from 2,4-pentanedione and arylated with diaryliodonium chloride, demonstrating a method that could be adapted for the synthesis of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione (Song-Hong Wei, 2010).

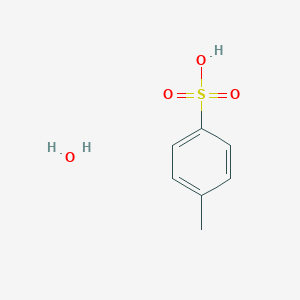

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 3-(4-Fluorophenyl)-1,5-bis (pyridyl)-1,5-pentanedione, provides insights into the geometry and electronic structure, which are critical for understanding the chemical behavior of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione. Crystal structure determination through X-ray diffraction methods is a common approach for such analysis (Huanmei Guo et al., 2014).

Chemical Reactions and Properties

The reactivity of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione can be inferred from studies on similar compounds. For instance, the synthesis and chemical reactions of aminomethyloxy derivatives of pentane derivatives show a range of functionalities, highlighting the versatility of pentanedione compounds in chemical synthesis (I. A. Dzhafarov et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione can be explored through spectroscopic methods, including NMR and IR spectroscopy, to determine molecular conformation and dynamics. The synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine provide an example of how these methods are applied in the study of complex organic molecules (E. Opozda et al., 2006).

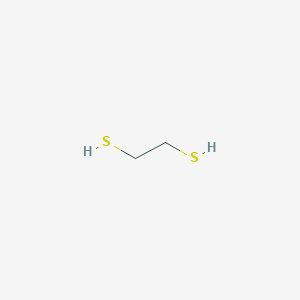

Chemical Properties Analysis

The chemical properties of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione, such as reactivity and stability, can be assessed through its reactions with other chemical entities. Studies on the reactivity of pentanedione derivatives towards various reagents and conditions provide valuable insights into the chemical properties of these compounds. For example, the cascade radical reactions via alpha-(arylsulfanyl)imidoyl radicals illustrate the complexity of reactions that pentanedione derivatives can undergo (L. Benati et al., 2003).

Applications De Recherche Scientifique

Synthesis of Metal Complexes

Research has shown the utility of 1-phenyl-2,4-pentanedione derivatives in the preparation of metal complexes. For instance, coordinatively unsaturated Cp*Ru alkoxo complexes have been synthesized using 1-phenyl-2,4-pentanedione derivatives, demonstrating their role in organometallic chemistry and potential catalytic applications (Koelle, Rietmann, & Raabe, 1997). These complexes have been studied for their dimerization behavior and solution equilibria, providing insights into their structural dynamics.

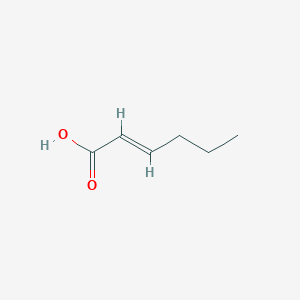

Organic Synthesis and Ligand Formation

1-Phenyl-2,4-pentanedione has been utilized in the synthesis of various organic compounds. A notable example includes the formation of polyfunctionalized furans through acid-catalyzed transformations (Onitsuka, Nishino, & Kurosawa, 2000). Such transformations highlight the versatility of 1-phenyl-2,4-pentanedione derivatives in facilitating complex organic reactions that lead to heterocyclic compounds with potential pharmaceutical applications.

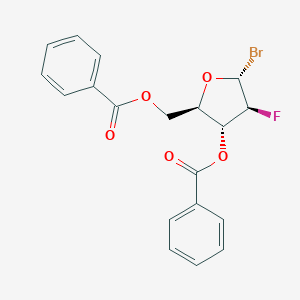

Crystal Structure and Material Studies

The compound also plays a role in the study of crystal structures and material sciences. For instance, the crystal structure of 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione was determined, illustrating the compound's utility in elucidating molecular geometries and interactions within crystalline materials (Guo, Zhang, & Li, 2014).

Novel Synthetic Pathways

Furthermore, research on 1-phenyl-2,4-pentanedione has led to the discovery of novel synthetic pathways for the preparation of complex organic molecules. This includes the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, showcasing the compound's utility in generating functionalized organic molecules with potential applicability in various chemical industries (Qian, Yamada, Nishino, & Kurosawa, 1992).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methylsulfanylphenyl)pentane-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJZPSYCLXIRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441433 |

Source

|

| Record name | 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione | |

CAS RN |

189501-33-5 |

Source

|

| Record name | 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)